

# In-Depth Technical Guide: [(1R)-1-Aminoethyl]phosphonic Acid

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## Compound of Interest

Compound Name:	[(1r)-1-Aminoethyl]phosphonic acid
CAS No.:	60687-36-7
Cat. No.:	B1195540

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## Executive Summary

**[(1R)-1-Aminoethyl]phosphonic acid**, commonly known as L-Ala(P) or L-1-aminoethylphosphonic acid, is the phosphonic acid analogue of the proteinogenic amino acid L-alanine. It represents a cornerstone in the study of phosphonopeptide antibiotics and transition-state mimetics.

Unlike its carboxylic counterpart, L-Ala(P) possesses a tetrahedral phosphonic acid group that mimics the transition state of ester and amide hydrolysis. Its primary biological utility lies in its role as a "warhead" in prodrug delivery systems (e.g., Alafosfalin), where it acts as a potent suicide inhibitor of alanine racemase, a critical enzyme in bacterial cell wall biosynthesis. This guide details its chemical properties, asymmetric synthesis, and mechanistic pharmacology.

## Chemical Identity & Stereochemistry

The stereochemical designation of this compound often causes confusion due to the change in Cahn-Ingold-Prelog (CIP) priority rules when substituting a carboxyl group with a phosphonyl group.

- IUPAC Name: **[(1R)-1-Aminoethyl]phosphonic acid**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Common Names: L-Ala(P), L-1-aminoethylphosphonic acid[\[4\]](#)[\[5\]](#)[\[6\]](#)
- CAS Number: 60687-36-7 (specifically for the (R)-enantiomer)[\[4\]](#)
- Molecular Formula: C<sub>2</sub>H<sub>8</sub>NO<sub>3</sub>P[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Weight: 125.06 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

## Stereochemical Inversion of Nomenclature

While L-alanine has the (S) configuration, its phosphonic analogue L-Ala(P) has the (R) configuration.

- L-Alanine (S): Priority is –NH<sub>2</sub> (1) > –COOH (2) > –CH<sub>3</sub> (3).
- L-Ala(P) (R): Priority is –PO<sub>3</sub>H<sub>2</sub> (1) > –NH<sub>2</sub> (2) > –CH<sub>3</sub> (3).
- Note: Despite the (R) designation, the spatial arrangement of atoms in L-Ala(P) is topologically equivalent to L-alanine, allowing it to mimic the natural amino acid in biological systems.

## Physicochemical Profile

L-Ala(P) exists primarily as a zwitterion in physiological conditions. Its phosphonic acid moiety renders it significantly more acidic than the carboxylic acid of alanine.

### Table 1: Physicochemical Properties[\[9\]](#)

Property	Value / Description	Context
Physical State	White crystalline solid	Hygroscopic
Solubility	High in H <sub>2</sub> O; Insoluble in EtOH, Acetone	Zwitterionic lattice energy
pKa <sub>1</sub> (P-OH)	< 1.0	Strong acid dissociation
pKa <sub>2</sub> (P-OH)	5.6 ± 0.2	Second ionization (Zwitterion transition)
pKa <sub>3</sub> (NH <sub>3</sub> <sup>+</sup> )	10.2 ± 0.2	Ammonium deprotonation
Isoelectric Point (pI)	~7.9	Calculated from (pKa <sub>2</sub> + pKa <sub>3</sub> )/2
Stability	Hydrolytically stable (C-P bond)	Resistant to phosphatases

Key Insight: The C-P bond is chemically and enzymatically stable, unlike the C-O-P bond found in phosphate esters. This stability prevents the premature degradation of the pharmacophore during transport.

## Synthetic Pathways[10]

The synthesis of L-Ala(P) requires high enantiomeric purity (>99% ee) because the (S)-enantiomer (D-Ala(P)) is biologically inactive against the primary target, alanine racemase.

### Method A: Asymmetric Hydrogenation (Modern Route)

The most efficient modern route involves the asymmetric hydrogenation of  $\alpha$ -dehydroaminophosphonates using chiral Rhodium or Ruthenium catalysts.

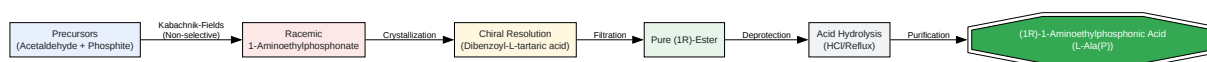
- Precursor Formation: Condensation of triethyl phosphite with acetamide and acetaldehyde yields the  $\alpha,\beta$ -unsaturated phosphonate.
- Catalytic Hydrogenation: Use of [Rh(COD)(DuPhos)]OTf allows for high enantioselectivity.
- Hydrolysis: Acidic hydrolysis removes the ester protecting groups.

## Method B: Kabachnik-Fields & Optical Resolution (Classic Route)

For laboratories without high-pressure hydrogenation equipment, the classical resolution route is robust.

- Kabachnik-Fields Reaction: Three-component coupling of acetaldehyde, ammonia (or benzylamine), and diethyl phosphite yields racemic diethyl (1-aminoethyl)phosphonate.
- Resolution: The racemate is resolved using chiral acids such as dibenzoyl-L-tartaric acid.
- Deprotection: Hydrolysis with concentrated HCl or HBr yields the free acid.

### Visualization: Synthetic Workflow



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Caption: Figure 1.[2] Classical synthesis pathway via Kabachnik-Fields reaction and optical resolution to yield enantiopure L-Ala(P).

## Biological Mechanism & Pharmacology[6]

L-Ala(P) is a "suicide substrate" (mechanism-based inhibitor) that targets bacterial cell wall biosynthesis. However, the free acid is poorly transported across the bacterial membrane.

### The "Trojan Horse" Strategy

To overcome transport limitations, L-Ala(P) is incorporated into a dipeptide, such as Alafosfalin (L-Ala-L-Ala(P)).

- Transport: The dipeptide is recognized by bacterial peptide permeases and actively transported into the cytoplasm.

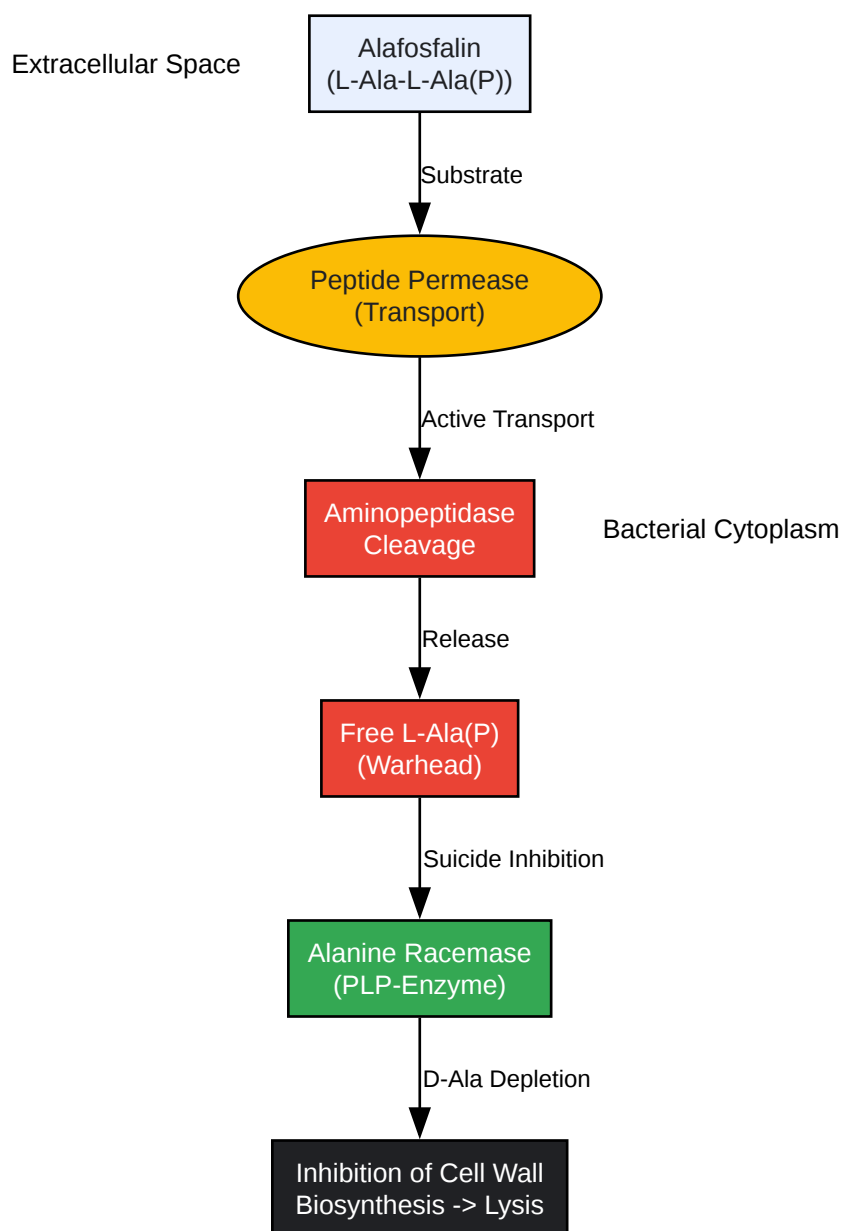
- Release: Intracellular aminopeptidases hydrolyze the peptide bond, releasing free L-Ala(P) at high concentrations.
- Target Engagement: L-Ala(P) targets Alanine Racemase (Alr).

## Mechanism of Inhibition: Alanine Racemase

Alanine racemase uses a Pyridoxal 5'-Phosphate (PLP) cofactor to interconvert L-Ala and D-Ala.[5]

- Aldimine Formation: L-Ala(P) enters the active site and forms an external aldimine with PLP. [5]
- Stable Complex: Unlike the natural substrate, the phosphonate group forms a highly stable complex that mimics the transition state but cannot be processed.
- Irreversible Inactivation: The enzyme is locked in a stable PLP-inhibitor complex, preventing the production of D-Alanine, which is essential for peptidoglycan cross-linking.

## Visualization: Mechanism of Action[6]



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Caption: Figure 2. The "Trojan Horse" mechanism of Alafosfalin, facilitating the intracellular delivery of the L-Ala(P) warhead.

## Analytical Characterization

Verifying the identity and purity of L-Ala(P) requires specific analytical techniques due to its zwitterionic nature and lack of UV chromophores.

## Nuclear Magnetic Resonance (NMR)[3][11][12]

- $^1\text{H}$  NMR ( $\text{D}_2\text{O}$ ):
  - $\delta$  1.45 ppm (dd): Methyl group ( $-\text{CH}_3$ ). The signal is split by the adjacent methine proton and the phosphorus nucleus ( $^3\text{J}_{\text{PH}}$ ).
  - $\delta$  3.30 ppm (m): Methine proton ( $-\text{CH}-$ ). Complex multiplet due to coupling with methyl protons and the phosphorus nucleus ( $^2\text{J}_{\text{PH}}$ ).
- $^{31}\text{P}$  NMR ( $\text{D}_2\text{O}$ ,  $\text{H}_3\text{PO}_4$  ext. std.):
  - $\delta$  14.0 – 18.0 ppm: Appears as a singlet (proton decoupled) or multiplet (coupled). The chemical shift is pH-dependent.

## Mass Spectrometry (MS)[3]

- ESI-MS (Negative Mode):
  - $m/z$  124.0  $[\text{M}-\text{H}]^-$ : The dominant ion corresponding to the deprotonated phosphonic acid.
- ESI-MS (Positive Mode):
  - $m/z$  126.0  $[\text{M}+\text{H}]^+$ : Protonated molecular ion.

## Optical Rotation

- $[\alpha]^{20}_{\text{D}}$ : Approximately  $-4.8^\circ$  ( $c=5$ ,  $\text{H}_2\text{O}$ ) for the (R)-enantiomer.[4]
- Note: Optical rotation is sensitive to pH and concentration.

## Safety & Handling

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]
- Handling: Use standard PPE (gloves, safety goggles). Avoid inhalation of dust.
- Storage: Hygroscopic. Store in a desiccator at 2-8°C.

- **Stability:** Stable in aqueous solution at neutral pH. Avoid prolonged exposure to strong oxidizers.

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## Sources

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